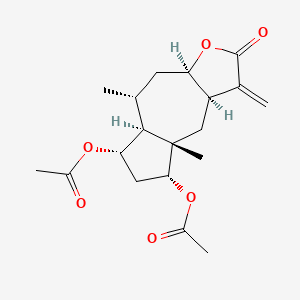
4-O-Acetyl-6-desoxychamissonolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Acetyl-6-desoxychamissonolide: is a chemical compound known for its unique structure and properties. It is a derivative of chamissonolide, a natural product found in certain plant species. The acetylation at the 4-O position and the removal of an oxygen atom at the 6-position give this compound distinct chemical characteristics that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-6-desoxychamissonolide typically involves multiple steps, starting from chamissonolide. The key steps include:
Protection of Hydroxyl Groups: Protecting groups are used to selectively acetylate the hydroxyl group at the 4-O position.
Acetylation: The protected chamissonolide is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-O-Acetyl-6-desoxychamissonolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-O-Acetyl-6-desoxychamissonolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-O-Acetyl-6-desoxychamissonolide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its bioactive effects.
Comparison with Similar Compounds
Chamissonolide: The parent compound from which 4-O-Acetyl-6-desoxychamissonolide is derived.
4-O-Acetylchamissonolide: A similar compound with acetylation at the 4-O position but without the removal of the oxygen atom at the 6-position.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
28230-82-2 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(3aR,5R,5aS,6S,8R,8aS,9aR)-8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3/t9-,13-,14-,15+,16-,17-,19-/m1/s1 |
InChI Key |
MKEUEUUTTBUCBV-DYJGYBKXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](C[C@H]3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















